molecular formula C20H22O2 B15161308 7-(4-Methoxyphenyl)-1-phenylbicyclo[2.2.1]heptan-7-ol CAS No. 656259-99-3

7-(4-Methoxyphenyl)-1-phenylbicyclo[2.2.1]heptan-7-ol

Cat. No.: B15161308
CAS No.: 656259-99-3
M. Wt: 294.4 g/mol
InChI Key: IPEOIARJJHHWOO-UHFFFAOYSA-N
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Description

7-(4-Methoxyphenyl)-1-phenylbicyclo[221]heptan-7-ol is a complex organic compound characterized by a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methoxyphenyl)-1-phenylbicyclo[2.2.1]heptan-7-ol typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which forms the bicyclic structure. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions. The reaction is often catalyzed by Lewis acids to enhance the yield and selectivity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to streamline production.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methoxyphenyl)-1-phenylbicyclo[2.2.1]heptan-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, and alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

7-(4-Methoxyphenyl)-1-phenylbicyclo[2.2.1]heptan-7-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(4-Methoxyphenyl)-1-phenylbicyclo[2.2.1]heptan-7-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Methoxyphenyl)-1-phenylbicyclo[221]heptan-7-ol is unique due to its specific functional groups and the resulting chemical properties

Properties

CAS No.

656259-99-3

Molecular Formula

C20H22O2

Molecular Weight

294.4 g/mol

IUPAC Name

7-(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptan-7-ol

InChI

InChI=1S/C20H22O2/c1-22-18-9-7-16(8-10-18)20(21)17-11-13-19(20,14-12-17)15-5-3-2-4-6-15/h2-10,17,21H,11-14H2,1H3

InChI Key

IPEOIARJJHHWOO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(C3CCC2(CC3)C4=CC=CC=C4)O

Origin of Product

United States

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